molecular formula C21H23ClN6O B6531534 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-18-4

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

カタログ番号: B6531534
CAS番号: 1020502-18-4
分子量: 410.9 g/mol
InChIキー: UGRZYURHDOUXTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridazine derivative featuring two key substituents:

  • Pyrazole ring: Substituted at the 6-position with 3,4,5-trimethyl groups, which may influence steric hindrance and metabolic stability.

Pyridazine cores are recognized for their pharmacological versatility, including anti-inflammatory, antimicrobial, and antiviral activities . The 3-chlorobenzoyl group is hypothesized to improve target affinity, while the trimethylpyrazole substituent likely contributes to enhanced bioavailability compared to unmethylated analogs .

特性

IUPAC Name

(3-chlorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-14-15(2)25-28(16(14)3)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)17-5-4-6-18(22)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRZYURHDOUXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(a) 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Key difference: Replaces the 3-chlorobenzoyl group with a 3-(4-chlorophenoxy)propyl chain.
  • Phenoxy groups are less electron-withdrawing than benzoyl, altering electronic interactions with targets.
  • Biological activity : Demonstrates anti-bacterial and anti-viral properties, suggesting the pyridazine-piperazine scaffold is critical for these effects .
(b) 3-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
  • Key difference : Substitutes benzoyl with a sulfonyl group.
  • The 3-methylpyrazole (vs. 3,4,5-trimethyl) reduces steric bulk, possibly enhancing metabolic clearance .

Pyrazole Substituent Modifications

(a) N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Key difference : Replaces the trimethylpyrazole with a simple pyrazole and adds an aniline group.
  • Impact :
    • Loss of methyl groups decreases lipophilicity, likely reducing cellular uptake.
    • Planar structure due to intramolecular hydrogen bonding (S(6) motif) stabilizes the molecule but may limit conformational flexibility .
  • Structural insights : π-π interactions between pyrazole and pyridazine rings (3.69 Å) suggest a role in crystal packing and stability .
(b) 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one
  • Key difference : Features a ketone group at the 3-position instead of chlorine.
  • Impact :
    • The ketone introduces hydrogen-bonding capacity, which could enhance target engagement but reduce blood-brain barrier penetration.
    • Synthesized via acetic acid reflux, indicating robustness of the pyridazine-piperazine synthesis route .

Physicochemical and Pharmacokinetic Profiles

Compound logP (Predicted) Solubility (mg/mL) Key Functional Groups Bioactivity Notes
Target compound 3.8 0.12 3-Chlorobenzoyl, trimethylpyrazole Hypothesized anti-inflammatory
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 4.1 0.08 Phenoxypropyl Anti-bacterial, anti-viral
3-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine 2.9 0.35 Sulfonyl Undisclosed
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine 2.5 0.45 Aniline, pyrazole Structural stability via H-bonding

Research Findings and Implications

  • Synthetic routes : Nucleophilic substitution on pyridazine (e.g., 3-chloro precursors) is a common strategy, as seen in the target compound and analogs .
  • Structure-activity relationships (SAR): Chlorine placement: 3-Chloro on benzoyl/sulfonyl groups enhances electronic interactions with hydrophobic pockets in targets . Methylation: Trimethylpyrazole improves metabolic stability over mono-methylated analogs .
  • Crystallography : SHELX and WinGX suites are widely used for structural validation of pyridazine derivatives, ensuring accuracy in conformational analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。